molecular formula C19H19F2N B2512719 1-benzyl-4-Benzylidene-3,3-difluoropiperidine CAS No. 2101208-37-9

1-benzyl-4-Benzylidene-3,3-difluoropiperidine

Cat. No.: B2512719
CAS No.: 2101208-37-9
M. Wt: 299.365
InChI Key: QQEHEYSGDFOQOY-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-Benzylidene-3,3-difluoropiperidine is a synthetic organic compound with the molecular formula C19H19F2N. It is characterized by the presence of a piperidine ring substituted with benzyl and benzylidene groups, as well as two fluorine atoms. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-Benzylidene-3,3-difluoropiperidine typically involves the reaction of piperidine derivatives with benzyl and benzylidene reagents under controlled conditions. One common method includes the use of a piperidine precursor, which is reacted with benzyl chloride and benzylidene chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-Benzylidene-3,3-difluoropiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed:

    Oxidation: Formation of ketones or alcohols depending on the reaction conditions.

    Reduction: Formation of saturated piperidine derivatives.

    Substitution: Formation of new compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

1-Benzyl-4-Benzylidene-3,3-difluoropiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-Benzylidene-3,3-difluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Benzyl-4-Benzylidene-3,3-dichloropiperidine: Similar structure but with chlorine atoms instead of fluorine.

    1-Benzyl-4-Benzylidene-3,3-dibromopiperidine: Similar structure but with bromine atoms instead of fluorine.

    1-Benzyl-4-Benzylidene-3,3-diiodopiperidine: Similar structure but with iodine atoms instead of fluorine.

Uniqueness: 1-Benzyl-4-Benzylidene-3,3-difluoropiperidine is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

(4Z)-1-benzyl-4-benzylidene-3,3-difluoropiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N/c20-19(21)15-22(14-17-9-5-2-6-10-17)12-11-18(19)13-16-7-3-1-4-8-16/h1-10,13H,11-12,14-15H2/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEHEYSGDFOQOY-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1=CC2=CC=CC=C2)(F)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CN(CC(/C1=C\C2=CC=CC=C2)(F)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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